1-Fluoro-3-methylsulfonyl-5-nitro-benzene
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Overview
Description
1-Fluoro-3-methylsulfonyl-5-nitro-benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a fluorine atom, a methylsulfonyl group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Fluoro-3-methylsulfonyl-5-nitro-benzene can be synthesized through a multi-step process involving nitration, sulfonation, and fluorination reactions. The nitration of benzene derivatives typically involves the use of concentrated nitric acid and sulfuric acid as catalysts . The sulfonation process can be carried out using sulfur trioxide or chlorosulfonic acid . Finally, the fluorination step can be achieved using reagents such as hydrogen fluoride or fluorine gas .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-3-methylsulfonyl-5-nitro-benzene undergoes various chemical reactions, including:
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium methoxide or potassium tert-butoxide.
Major Products Formed
Amino derivatives: Formed through the reduction of the nitro group.
Substituted derivatives: Formed through nucleophilic aromatic substitution reactions.
Scientific Research Applications
1-Fluoro-3-methylsulfonyl-5-nitro-benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-methylsulfonyl-5-nitro-benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups, including the nitro and methylsulfonyl groups, play a crucial role in its binding affinity and specificity . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
1-Fluoro-3-nitrobenzene: Lacks the methylsulfonyl group.
1-Fluoro-3-methylbenzene: Lacks both the nitro and methylsulfonyl groups.
1-Fluoro-4-nitrobenzene: Has the nitro group in a different position.
Uniqueness
1-Fluoro-3-methylsulfonyl-5-nitro-benzene is unique due to the presence of all three functional groups (fluorine, methylsulfonyl, and nitro) on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-fluoro-3-methylsulfonyl-5-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO4S/c1-14(12,13)7-3-5(8)2-6(4-7)9(10)11/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFWKDXMSAWUGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC(=C1)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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